molecular formula C12H14BrNO3 B1452872 Methyl 2-bromo-4-morpholinobenzenecarboxylate CAS No. 1092352-96-9

Methyl 2-bromo-4-morpholinobenzenecarboxylate

Cat. No. B1452872
CAS RN: 1092352-96-9
M. Wt: 300.15 g/mol
InChI Key: RCFNFAXOFLZORU-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4-morpholinobenzenecarboxylate” is a chemical compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-4-morpholinobenzenecarboxylate” is represented by the formula C12H14BrNO3 . This indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms.

Scientific Research Applications

Synthesis and Chemical Modification

Synthetic Applications : Methyl 2-bromo-4-morpholinobenzenecarboxylate is a versatile chemical used in various synthetic applications. It's a key ingredient in synthesizing compounds with potential antimicrobial and analgesic properties. For instance, it's used in the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for synthesizing potent antimicrobials including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007). Moreover, it's utilized in creating (E)-4-morpholine-2-butenoic acid hydrochloride, a compound synthesized from morpholine and 4-bromo-2-butenoic acid methyl ester, further highlighting its role in diverse chemical syntheses (Fang-li, 2012).

Chemical Modification : The compound's involvement in chemical modifications is evident from its use in the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone and known for its antidepressant activities (Yuan, 2012). This indicates the potential of Methyl 2-bromo-4-morpholinobenzenecarboxylate in creating compounds with therapeutic effects.

Role in Scientific Research

Biological Applications : In the realm of biological applications, the compound is instrumental in the development of novel 2-methyl-quinazolin-4(3H)-ones with significant analgesic, anti-inflammatory, antibacterial, and antifungal activities. This demonstrates its role in creating compounds with diverse biological effects, emphasizing its importance in scientific research and potential therapeutic applications (Panneerselvam, Pradeepchandran, & Sridhar, 2003).

Photopolymerization : The compound's utility extends to material science, particularly in photopolymerization processes. It's used in the photopolymerization of methyl methacrylate, where it acts as a photoinitiator in the presence of morpholine–bromine charge transfer complex. This highlights its role in initiating polymerization processes, which is crucial in material manufacturing and engineering (Ghosh & Pal, 1998).

properties

IUPAC Name

methyl 2-bromo-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFNFAXOFLZORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-morpholinobenzenecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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